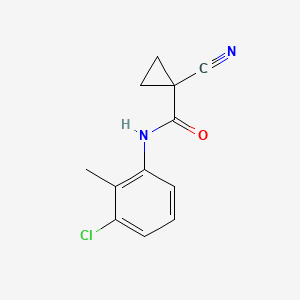

N-(3-chloro-2-méthylphényl)-1-cyanocyclopropane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-chloro-2-methylphenyl)-1-cyanocyclopropanecarboxamide, also known as CPCCOEt, is a chemical compound that has gained significant attention in the field of neuroscience. It is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which plays an important role in the regulation of neuronal excitability and synaptic plasticity. The purpose of

Applications De Recherche Scientifique

Inhibition de l'uréase

Des composés ayant une structure similaire à celle du « N-(3-chloro-2-méthylphényl)-1-cyanocyclopropane-1-carboxamide » ont été étudiés pour leur potentiel d'inhibiteurs de l'uréase . L'uréase est une enzyme responsable de divers problèmes de santé tels que les ulcères gastroduodénaux, la formation de calculs rénaux et d'autres . L'étude s'est concentrée sur le développement de nouveaux inhibiteurs de l'uréase et a rapporté la synthèse d'un ensemble d'hybrides de 1-aroyl-3-[3-chloro-2-méthylphényl] thiourée .

Activité antibactérienne

Un autre composé, « N-(3-chloro-2-méthylphényl)-4-(4-fluorophényl)-1,3-thiazol-2-amine », qui partage certaines similitudes structurales avec le composé en question, a été synthétisé et testé pour son activité antibactérienne . Il s'est avéré efficace contre Staphylococcus aureus et Chromobacterium violaceum .

Chimie pharmaceutique

Le squelette de la thiourée, présent dans des composés similaires au « this compound », joue un rôle vital en chimie pharmaceutique . Il a été utilisé dans le développement de divers médicaments pour le traitement des infections à VIH, de divers types de cancer, de l'hypertension, de la schizophrénie, des allergies, ainsi que des infections bactériennes et fongiques .

Synthèse de dérivés

Le composé « this compound » peut potentiellement être utilisé comme précurseur dans la synthèse de divers dérivés. Par exemple, dix dérivés de N-[[3-chloro-2-méthylphényl]carbamothioyl]benzamide ont été synthétisés, possédant différents substituants électroattracteurs et électrodonneurs sur le cycle benzamide .

Mécanisme D'action

Target of Action

A similar compound,(3S)-N-(3-CHLORO-2-METHYLPHENYL)-1-CYCLOHEXYL-5-OXOPYRROLIDINE-3-CARBOXAMIDE, is known to target the Enoyl-[acyl-carrier-protein] reductase [NADH] in Mycobacterium tuberculosis .

Biochemical Pathways

Given its potential target in mycobacterium tuberculosis, it may be involved in the fatty acid biosynthesis pathway, specifically the elongation cycle of fatty acid synthesis .

Result of Action

If it indeed targets theEnoyl-[acyl-carrier-protein] reductase [NADH] in Mycobacterium tuberculosis, it could potentially inhibit the growth of this bacterium by disrupting its fatty acid biosynthesis .

Propriétés

IUPAC Name |

N-(3-chloro-2-methylphenyl)-1-cyanocyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-8-9(13)3-2-4-10(8)15-11(16)12(7-14)5-6-12/h2-4H,5-6H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRJMHIYBOVEBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2(CC2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2379447.png)

![2-Methoxyethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2379448.png)

![2-(2,3-Dihydro-1,4-benzodioxin-3-yl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2379450.png)

![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2379456.png)

![Tert-butyl (1R,5S,6R)-6-hydroxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2379457.png)

![9-isobutyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2379458.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(p-tolyloxy)acetamide](/img/structure/B2379460.png)

![Tert-butyl 8-imino-8-oxo-8lambda6-thia-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2379461.png)

![2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxyphenyl)butanamide](/img/structure/B2379462.png)

![6-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2379463.png)

![2-[1-(3-fluorobenzoyl)piperidin-4-yl]-N-(3-methoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2379466.png)

![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2379469.png)